molecular formula C20H29N3O3 B7180166 N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide

N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide

Cat. No.: B7180166
M. Wt: 359.5 g/mol
InChI Key: PJWLAXLAUWMGCD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-26-18-6-4-5-17(13-18)21-19(24)15-22-11-8-16(9-12-22)14-23-10-3-2-7-20(23)25/h4-6,13,16H,2-3,7-12,14-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWLAXLAUWMGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)CN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is formed through amidation reactions, often using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-[4-(methyl)piperidin-1-yl]acetamide: Similar structure but lacks the oxopiperidinyl group.

    N-(3-methoxyphenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide: Contains a hydroxymethyl group instead of the oxopiperidinyl group.

Uniqueness

N-(3-methoxyphenyl)-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]acetamide is unique due to the presence of the oxopiperidinyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

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